Cyclo(L-leucyl-L-leucyl)
Overview
Description
Synthesis Analysis
The synthesis of Cyclo(L-leucyl-L-leucyl) and related cyclic dipeptides typically involves the cyclization of amino acid precursors. For instance, cyclo(Leu-N-MeLeu-Leu-N-MeLeu-Leu) was synthesized starting from leucine, achieving a cyclization efficiency of 53.7%. The process was characterized by mild reaction conditions, and the structure of the product was confirmed through NMR and mass spectrometry techniques (Xu Shi-hai, 2010).
Molecular Structure Analysis
Cyclo(L-leucyl-L-leucyl) has a diketopiperazine core, a common feature among cyclic dipeptides. The molecular structure and conformation of cyclo(L-leucyl-L-leucyl) and related compounds have been studied extensively. For example, the structure and conformations of two cycloisomeric hexapeptides were investigated, revealing that the peptide ring contains beta turns and forms extensive hydrogen bonding (C. Barnes et al., 1990).
Chemical Reactions and Properties
Cyclo(L-leucyl-L-leucyl) participates in various chemical reactions, primarily due to its diketopiperazine ring. The compound's role in the formation of unusual organogels has been highlighted, where its molecular organization varies depending on the medium, showing different structures in aliphatic hydrocarbons at room temperature. This behavior is crucial for applications like water purification (A. S. Safiullina et al., 2019).
Physical Properties Analysis
The physical properties of Cyclo(L-leucyl-L-leucyl), such as its solubility, phase behavior, and ability to form gels, have been studied to understand its utility in different applications. Its role in organogel formation is particularly notable, indicating its potential in materials science for creating novel materials with specific mechanical and thermal properties.
Chemical Properties Analysis
Cyclo(L-leucyl-L-leucyl) exhibits unique chemical properties due to its cyclic structure and the presence of leucine residues. These properties include the ability to interact with various biological molecules and potential antimicrobial and antiviral activities. The compound's chemical behavior is essential for exploring its applications in pharmaceuticals and biotechnology.
Scientific Research Applications
Incorporation into Biomolecules : It is used for incorporating [U-14C]-L-Leucine into cyclo(L-leucyl-L-leucyl) with Candida pulcherrima CBS 2244 (Plattner & Diekmann, 2004).
Conformational Studies : The compound is useful in studying the conformation of peptides in solution, particularly focusing on conformational equilibria within the pyrrolidine ring (Deslauriers, Grzonka, & Walter, 1976).
Cancer Research : Cyclo(L-leucyl-L-prolyl) peptide, a related compound, is shown to suppress growth and migration of triple negative breast cancer cells by disrupting the interaction of CD151 and EGFR signaling (Kgk, Kumari, G, & Malla, 2020).
Biosynthesis of Pulcherriminic Acid : It acts as an intermediate in the biosynthesis of pulcherriminic acid, found in Candida pulcherrima (Macdonald, 1965).
Antimicrobial Applications : Cyclo(L-leucyl-L-prolyl), another related compound, shows potential as a probiotic in controlling infections associated with Listeria monocytogenes, a foodborne pathogen (Gowrishankar et al., 2016).
Inhibition of Biofilm in MRSA : This compound inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA) (Gowrishankar et al., 2015).
Antifungal and Antihelmintic Potential : It has demonstrated potential against pathogenic dermatophytes and earthworms (Dahiya & Gautam, 2010).
Aflatoxin Inhibition : Produced by Achromobacter xylosoxidans, it inhibits aflatoxin production by Aspergillus parasiticus (Yan et al., 2004).
Application in Water Purification : Cyclo(leucyl-leucyl) organogels have been studied for their utility in water purification (Safiullina et al., 2019).
Structural Analysis : Its structure and conformations have been analyzed, providing insights into its receptor, which is a lecithin-like lipid (Shiba et al., 1981).
properties
IUPAC Name |
(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241782 | |
Record name | Cycloleucylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-leucyl) | |
CAS RN |
952-45-4 | |
Record name | Cyclo(leucylleucine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloleucylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloleucylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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